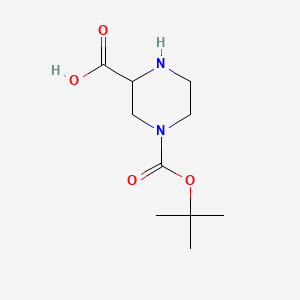

4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-4-11-7(6-12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYAXQJXMBETAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409180 | |

| Record name | 4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128019-59-0 | |

| Record name | 4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid, a key building block in modern medicinal chemistry. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Chemical Properties

This compound, commonly referred to as 4-Boc-piperazine-2-carboxylic acid, is a chiral heterocyclic compound extensively utilized as a versatile scaffold in the synthesis of complex organic molecules. Its structure incorporates a piperazine ring, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid moiety, bestowing it with unique chemical reactivity and making it an invaluable intermediate in the development of novel pharmaceutical agents.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that some properties may vary slightly depending on the isomeric form (racemic, (R), or (S)) and the purity of the sample.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₈N₂O₄ | [1][2] |

| Molecular Weight | 230.26 g/mol | [1][2] |

| Appearance | White to off-white powder or crystals | [3] |

| Melting Point | 231-239 °C (decomposes) | [3][4] |

| Boiling Point | 371.8 °C at 760 mmHg (Predicted) | [4][5] |

| Density | 1.193 g/cm³ | [4] |

| pKa | ~2.20 (Predicted for the carboxylic acid) | [5] |

| Solubility | Soluble in some organic solvents like dichloromethane; sparingly soluble in methanol and glacial acetic acid; very slightly soluble in chloroform; practically insoluble in water. | [6] |

| CAS Number | 128019-59-0 (racemic) | [2][3] |

| 192330-11-3 ((R)-isomer) | [1][5] | |

| 848482-93-9 ((S)-isomer) |

Spectral Data

¹H NMR:

-

Boc group: A characteristic singlet for the nine equivalent protons of the tert-butyl group is expected around δ 1.4 ppm.

-

Piperazine ring protons: A series of multiplets corresponding to the protons on the piperazine ring would appear in the region of δ 3.0–4.0 ppm. The chemical shifts and coupling patterns will be influenced by the stereochemistry at the C-2 position.

-

NH proton: A broad singlet corresponding to the proton on the secondary amine (N-1) is expected, though its chemical shift can be variable and it may exchange with D₂O.

-

Carboxylic acid proton: A broad singlet for the acidic proton is expected at a downfield chemical shift, typically >10 ppm, but is often not observed or is very broad.

¹³C NMR:

-

Boc carbonyl: A signal around δ 155 ppm.

-

Carboxylic acid carbonyl: A signal around δ 170-180 ppm.

-

Boc quaternary carbon: A signal around δ 80 ppm.

-

Boc methyl carbons: A signal around δ 28 ppm.

-

Piperazine ring carbons: Signals in the range of δ 40-60 ppm.

Infrared (IR) Spectroscopy:

-

O-H stretch (Carboxylic acid): A broad band in the region of 2500–3300 cm⁻¹.

-

C=O stretch (Boc group): A strong absorption band around 1680-1700 cm⁻¹.

-

C=O stretch (Carboxylic acid): A strong absorption band around 1700-1725 cm⁻¹.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the selective protection of one of the nitrogen atoms of piperazine-2-carboxylic acid with a Boc group.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of 4-(Boc)-piperazine-2-carboxylic acid.

Detailed Experimental Protocol: Boc Protection of Piperazine-2-carboxylic acid

This protocol is adapted from established procedures for the N-Boc protection of amino acids.

Materials:

-

Piperazine-2-carboxylic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or another suitable base

-

Dioxane

-

Water

-

Ethyl acetate

-

n-Butanol

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) for pH adjustment

Procedure:

-

Dissolve piperazine-2-carboxylic acid in a mixture of water and dioxane.

-

Add sodium bicarbonate to the solution and stir for a few minutes.

-

Add di-tert-butyl dicarbonate to the reaction mixture.

-

Stir the mixture overnight at room temperature.

-

Concentrate the reaction mixture by evaporation.

-

Extract the residue exhaustively with ethyl acetate at neutral and slightly acidic pH (pH 6 and pH 4).

-

Further extract the aqueous layer at pH 4 with n-butanol.

-

Combine all organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Reactivity, Stability, and the Role of the Boc Group

The chemical reactivity of this compound is primarily dictated by the interplay between the nucleophilic secondary amine, the electrophilic carboxylic acid, and the protecting Boc group.

The Orthogonal Nature of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a crucial feature of this molecule, offering temporary protection of the N-4 nitrogen of the piperazine ring. This protection is stable under a wide range of reaction conditions, including those that are basic, nucleophilic, and catalytic hydrogenation, allowing for selective reactions at other positions of the molecule. The Boc group is, however, labile under acidic conditions, which enables its selective removal without affecting other acid-stable protecting groups. This "orthogonal" protection strategy is fundamental in multi-step organic synthesis.

The following diagram illustrates the logical relationship of the Boc group in synthetic strategies.

Caption: The role of the Boc group in enabling selective functionalization of the piperazine scaffold.

Stability

This compound is generally stable under ambient conditions when stored in a cool, dry place away from strong acids. Piperazine derivatives, in general, can be susceptible to degradation over extended periods, especially in solution and at elevated temperatures. For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly sought-after building block in the pharmaceutical industry. Its primary application is as a pharmaceutical intermediate in the synthesis of a wide array of biologically active compounds.[1]

Role as a Chiral Building Block

The presence of a stereocenter at the 2-position of the piperazine ring allows for the synthesis of enantiomerically pure compounds. This is of paramount importance in drug development, as different enantiomers of a chiral drug can exhibit significantly different pharmacological activities and metabolic profiles. Enantiopure forms of 4-Boc-piperazine-2-carboxylic acid are crucial for the development of stereochemically defined drugs.[4]

Use in the Synthesis of TRPM8 Modulators

One notable application of this compound is in the preparation of substituted azacycles that act as modulators of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[5] TRPM8 is a non-selective cation channel that is activated by cold temperatures and cooling agents like menthol. It is highly expressed in sensory neurons and is implicated in various physiological and pathological processes, including cold sensation, inflammation, and neuropathic pain.[1]

The development of TRPM8 modulators is a promising area of research for the treatment of various conditions, including chronic pain, overactive bladder, and migraine. Piperazine-containing compounds have emerged as a significant class of TRPM8 modulators.

TRPM8 Signaling Pathway Overview

The activation of the TRPM8 channel leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and initiates a signaling cascade. This cascade can lead to the sensation of cold and can also influence downstream cellular processes. The modulation of this pathway by small molecules can either enhance (agonists) or inhibit (antagonists) the channel's activity, thereby producing therapeutic effects.

The following diagram provides a simplified overview of the TRPM8 signaling pathway and the potential point of intervention for modulators derived from 4-Boc-piperazine-2-carboxylic acid.

Caption: Simplified TRPM8 signaling pathway and the role of piperazine-based modulators.

Conclusion

This compound is a cornerstone intermediate in medicinal chemistry, offering a unique combination of a chiral scaffold, a versatile carboxylic acid handle, and an orthogonally protected nitrogen. Its well-defined chemical properties and reactivity profile make it an indispensable tool for the synthesis of complex, biologically active molecules. A thorough understanding of its characteristics, as outlined in this guide, is essential for researchers and scientists aiming to leverage its potential in the development of next-generation therapeutics.

References

- 1. Recent Progress in TRPM8 Modulation: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRPM8 acute desensitization is mediated by calmodulin and requires PIP2: distinction from tachyphylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. Characterization of New TRPM8 Modulators in Pain Perception - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 4-[(Tert-butoxy)carbonyl]piperazine-2-carboxylic acid | C10H18N2O4 | CID 5175855 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Structural Analysis of 4-Boc-piperazine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 4-Boc-piperazine-2-carboxylic acid, a key building block in medicinal chemistry and drug development. This document outlines the molecule's physicochemical properties, spectroscopic signature, and key structural features, supported by representative experimental protocols and data visualizations.

Physicochemical Properties

4-Boc-piperazine-2-carboxylic acid, systematically named (R)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid, is a chiral heterocyclic compound. The presence of both a carboxylic acid and a Boc-protected amine makes it a valuable intermediate for the synthesis of complex molecules, particularly in the development of novel therapeutics.

| Property | Value | Reference |

| CAS Number | 192330-11-3 | [] |

| Molecular Formula | C₁₀H₁₈N₂O₄ | [] |

| Molecular Weight | 230.26 g/mol | [] |

| Melting Point | 231-239 °C | [] |

| Appearance | White solid | [2] |

| Boiling Point | 371.8 °C at 760 mmHg | [] |

| Density | 1.193 g/cm³ | [] |

Structural Elucidation

Spectroscopic Analysis

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental to confirming the identity and purity of 4-Boc-piperazine-2-carboxylic acid. The spectra of related compounds provide expected chemical shift ranges.

¹H NMR (DMSO-d₆, 500 MHz) - Expected Chemical Shifts: [4]

| Proton | Chemical Shift (ppm) | Multiplicity |

| -COOH | ~10.2 (broad) | s |

| H-2 | ~4.1 (broad) | m |

| Piperazine ring protons | 3.7-3.8 | m |

| Boc (-C(CH₃)₃) | ~1.4 | s |

¹³C NMR - Expected Chemical Shifts:

Based on data for similar structures, the following are the anticipated chemical shifts.

| Carbon | Expected Chemical Shift (ppm) |

| C=O (Carboxylic acid) | ~170-175 |

| C=O (Boc) | ~155 |

| -C(CH₃)₃ (Boc) | ~80 |

| Piperazine ring carbons | ~40-60 |

| -C(CH₃)₃ (Boc) | ~28 |

2.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 3300-2500 (broad) |

| C-H stretch (Aliphatic) | 2970-2850 |

| C=O stretch (Carboxylic acid) | ~1720 |

| C=O stretch (Boc) | ~1690 |

| N-H bend | ~1550 |

| C-N stretch | ~1160 |

Experimental Protocols

Synthesis of 4-Boc-piperazine-2-carboxylic acid

A general procedure for the synthesis involves the protection of piperazine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O).[4]

Materials:

-

Piperazine-2-carboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine

-

Methanol

-

Water

-

1N Hydrochloric acid

-

Toluene

Procedure:

-

To a slurry of piperazine-2-carboxylic acid dihydrochloride in methanol, add triethylamine.

-

Add a solution of di-tert-butyl dicarbonate in methanol dropwise over 20 minutes.

-

Stir the mixture overnight at 50 °C.

-

Evaporate the solvent to dryness.

-

Admix the residue with water and adjust the pH to 2 with 1N hydrochloric acid.

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The residual trifluoroacetic acid can be azeotroped off with toluene to yield the product as a white solid.[2]

NMR Spectroscopy Protocol

Instrumentation:

-

300 MHz or 500 MHz NMR Spectrometer

Sample Preparation:

-

Dissolve ~10 mg of 4-Boc-piperazine-2-carboxylic acid in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Record ¹H NMR and ¹³C NMR spectra at room temperature.

-

Use standard acquisition parameters. For ¹H NMR, a spectral width of -2 to 12 ppm is appropriate. For ¹³C NMR, a spectral width of 0 to 200 ppm is suitable.

Infrared Spectroscopy Protocol

Instrumentation:

-

FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the clean ATR crystal before running the sample.

-

Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

Visualizations

The following diagrams illustrate the key molecular structure and a general workflow for its structural analysis.

References

An In-depth Technical Guide to the Synthesis and Characterization of (R)-4-Boc-piperazine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a chiral heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperazine core, combined with orthogonal protecting groups, makes it a valuable intermediate for the synthesis of complex molecules, including potent therapeutic agents. This guide provides a comprehensive overview of a robust synthetic route to this compound via asymmetric hydrogenation and details the standard analytical methods for its characterization. Detailed experimental protocols, tabulated data, and process diagrams are included to facilitate its practical application in a research and development setting.

Synthesis Pathway

The enantioselective synthesis of (R)-4-Boc-piperazine-2-carboxylic acid can be efficiently achieved through the asymmetric hydrogenation of a pyrazine precursor. This method avoids racemization and allows for the production of the desired enantiomer with high purity. The overall synthetic strategy involves four key stages: esterification of pyrazine-2-carboxylic acid, asymmetric hydrogenation of the pyrazine ring, Boc-protection of the resulting piperazine, and final saponification to yield the target carboxylic acid.

Caption: General workflow for the synthesis of (R)-4-Boc-piperazine-2-carboxylic acid.

Experimental Protocols

Synthesis of (R)-4-Boc-piperazine-2-carboxylic acid

This protocol is adapted from methodologies involving asymmetric hydrogenation of pyrazine derivatives.[1]

Step 1: Esterification - Synthesis of Methyl Pyrazine-2-carboxylate

-

Under an inert argon atmosphere, add thionyl chloride (e.g., 1.2 eq) dropwise to chilled methanol (0-5 °C).

-

Add pyrazine-2-carboxylic acid (1.0 eq) to the methanolic HCl solution.

-

Heat the mixture to reflux (approx. 60-65 °C) for 2-4 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and slowly neutralize with an aqueous solution of sodium bicarbonate.

-

Remove methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane, 3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester, which can be purified by column chromatography.

Step 2: Asymmetric Hydrogenation - Synthesis of (R)-Methyl Piperazine-2-carboxylate

-

In a high-pressure hydrogenation vessel, dissolve methyl pyrazine-2-carboxylate (1.0 eq) in a degassed solvent such as methanol.

-

Add a chiral rhodium catalyst (e.g., 0.01-0.1 mol%). A common catalyst for this transformation is formed in situ from a rhodium precursor and a chiral phosphine ligand like (R)-BINAP.

-

Pressurize the vessel with hydrogen gas (e.g., 50 bar) and heat to a specified temperature (e.g., 70 °C).

-

Maintain the reaction under stirring for 12-24 hours, monitoring for hydrogen uptake and conversion by GC or NMR.

-

Once the reaction is complete, cool the vessel, carefully vent the hydrogen, and purge with an inert gas.

-

Concentrate the reaction mixture to obtain the crude chiral piperazine ester.

Step 3: Boc Protection - Synthesis of tert-Butyl (R)-4-methyl-1,3-piperazinedicarboxylate

-

Dissolve the crude (R)-methyl piperazine-2-carboxylate in a solvent like dichloromethane or THF.

-

Add a base, such as triethylamine (e.g., 1.5 eq).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise or as a solution in the reaction solvent.

-

Stir the mixture at room temperature for 2-16 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by silica gel chromatography.

Step 4: Saponification - Synthesis of (R)-4-Boc-piperazine-2-carboxylic acid

-

Dissolve the purified Boc-protected ester in a mixture of THF and water.

-

Add lithium hydroxide (LiOH, e.g., 1.5-2.0 eq).

-

Stir the mixture at room temperature for 2-6 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Remove the THF in vacuo.

-

Acidify the remaining aqueous solution to a pH of ~3-4 with a cold, dilute acid (e.g., 1N HCl).

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, (R)-4-Boc-piperazine-2-carboxylic acid, typically as a white solid.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving ~5-10 mg of the final product in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the data, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes to identify the molecular ion ([M+H]⁺) and/or the deprotonated molecule ([M-H]⁻).

Melting Point (MP):

-

Place a small amount of the crystalline solid into a capillary tube.

-

Use a calibrated melting point apparatus to determine the temperature range over which the solid melts.

Characterization Data

The identity and purity of synthesized (R)-4-Boc-piperazine-2-carboxylic acid are confirmed by a combination of spectroscopic and physical methods.

Caption: Logical workflow for the characterization of the final product.

Physical and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | (2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | [][3] |

| Molecular Formula | C₁₀H₁₈N₂O₄ | [][4] |

| Molecular Weight | 230.26 g/mol | [][3][4] |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 231-239 °C | [] |

| Boiling Point | 371.8 °C at 760 mmHg (Predicted) | [] |

| Density | 1.193 g/cm³ (Predicted) | [] |

| SMILES | CC(C)(C)OC(=O)N1CCN--INVALID-LINK--C(=O)O | [][3] |

| InChIKey | YRYAXQJXMBETAT-SSDOTTSWSA-N | [][3] |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Data for the racemic compound (400 MHz, DMSO-d₆) shows characteristic peaks for the Boc group (singlet, ~1.40 ppm) and piperazine ring protons (multiplets, ~2.7-4.0 ppm). The carboxylic acid proton is typically a broad singlet at >12 ppm. |

| ¹³C NMR | Expected chemical shifts include signals for the Boc carbonyl (~154 ppm), carboxylic acid carbonyl (~170-175 ppm), the quaternary Boc carbon (~79-80 ppm), the nine equivalent methyl carbons of the Boc group (~28 ppm), and the piperazine ring carbons (~40-55 ppm).[5] |

| Mass Spec (ESI) | Expected m/z: 231.1339 ([M+H]⁺), 229.1194 ([M-H]⁻), 253.1159 ([M+Na]⁺). |

References

- 1. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 3. (2R)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | C10H18N2O4 | CID 6558430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Boc-piperazine-2-carboxylic acid - Protheragen [protheragen.ai]

- 5. N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid | 126937-41-5 | Benchchem [benchchem.com]

An In-depth Technical Guide to (S)-4-Boc-piperazine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-4-Boc-piperazine-2-carboxylic acid, a chiral building block of significant interest in pharmaceutical research and development. This document details its chemical identity, specifications, and core applications, with a focus on its role in the synthesis of targeted cancer therapies.

Core Chemical Identity and Specifications

(S)-4-Boc-piperazine-2-carboxylic acid is a monosubstituted piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms and a carboxylic acid functional group at the C-2 position of the piperazine ring. The "(S)" designation indicates the stereochemistry at the chiral center (C-2).

CAS Number: 848482-93-9[1]

The key specifications for this compound are summarized in the table below, compiled from various commercial suppliers.

| Property | Specification |

| Molecular Formula | C₁₀H₁₈N₂O₄[1] |

| Molecular Weight | 230.26 g/mol [1] |

| Appearance | White to off-white crystalline powder or solid[2] |

| Chemical Purity | ≥96% to ≥98%[2][3] |

| Chiral Purity (HPLC) | ≥99.0%[2] |

| Melting Point | 231-239 °C[3][] |

| Solubility | Soluble in dichloromethane, ethanol, methanol, ethyl acetate, and DMSO. |

Role in Pharmaceutical Synthesis

(S)-4-Boc-piperazine-2-carboxylic acid is a valuable intermediate in the synthesis of complex pharmaceutical agents.[2] The Boc protecting group allows for selective chemical transformations at the unprotected nitrogen atom, while the carboxylic acid provides a handle for amide bond formation. Its defined stereochemistry is crucial in the development of enantiomerically pure drugs, where different enantiomers can have vastly different pharmacological activities and toxicological profiles.

Key Intermediate in the Synthesis of Niraparib

A prominent application of (S)-4-Boc-piperazine-2-carboxylic acid is in the synthesis of Niraparib . Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, and is approved for the treatment of certain types of ovarian, fallopian tube, and peritoneal cancers.

The synthesis of Niraparib involves the coupling of the piperazine moiety with a substituted indazole core. The workflow diagram below illustrates the general synthetic strategy where (S)-4-Boc-piperazine-2-carboxylic acid or a derivative thereof is a key starting material.

Caption: General workflow for the synthesis of Niraparib.

Experimental Protocols

While specific, proprietary industrial synthesis protocols are not publicly available, the following sections outline representative experimental methodologies based on established chemical principles for piperazine derivatives.

Synthesis and Purification

The synthesis of enantiomerically pure (S)-4-Boc-piperazine-2-carboxylic acid can be approached through two main strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Method 1: Enzymatic Resolution (Representative Protocol)

This method is based on the enantioselective hydrolysis of a racemic ester derivative using an enzyme.

-

Esterification: Racemic piperazine-2-carboxylic acid is first protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) and then esterified (e.g., with methanol) to yield racemic methyl 4-Boc-piperazine-2-carboxylate.

-

Enzymatic Hydrolysis: The racemic ester is suspended in a buffered aqueous solution. An enzyme, such as alcalase, is added.[5][6] The reaction is stirred at a controlled temperature (e.g., 25-35 °C) and pH. The enzyme selectively hydrolyzes the (S)-ester to the corresponding (S)-carboxylic acid, leaving the (R)-ester largely unreacted.

-

Work-up and Separation: After the reaction reaches approximately 50% conversion, the mixture is acidified. The unreacted (R)-ester is extracted with an organic solvent (e.g., ethyl acetate). The aqueous layer, containing the (S)-acid, is then extracted with a different organic solvent or purified directly.

-

Purification: The crude (S)-4-Boc-piperazine-2-carboxylic acid is purified by crystallization. A common method involves dissolving the crude product in a minimal amount of a hot solvent (e.g., ethanol/water mixture) and allowing it to cool slowly to form crystals.[7] The purity of the product is then confirmed by analytical methods.

Method 2: Asymmetric Synthesis

Asymmetric synthesis involves building the chiral center with the desired stereochemistry from achiral precursors, often using a chiral auxiliary or catalyst. One reported approach involves the asymmetric lithiation of an N-Boc piperazine derivative using a chiral ligand like (-)-sparteine, followed by quenching with an electrophile.[8]

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the chemical structure of the molecule.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the Boc group (a singlet at ~1.4 ppm), the piperazine ring protons (a series of multiplets between ~2.8 and 4.2 ppm), and the carboxylic acid proton (a broad singlet, which may be exchanged with D₂O).

-

¹³C NMR: The carbon NMR spectrum will display signals for the quaternary and methyl carbons of the Boc group (~80 and ~28 ppm, respectively), the carbons of the piperazine ring, and the carbonyl carbon of the carboxylic acid (~175 ppm).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for determining the enantiomeric purity of the final product.

-

Principle: The sample is passed through a column containing a chiral stationary phase (CSP).[] The two enantiomers interact differently with the CSP, causing them to elute at different times, which allows for their separation and quantification.

-

Typical Conditions (Illustrative):

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, etc.).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape.

-

Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).

-

Mechanism of Action of Niraparib and the PARP Signaling Pathway

Niraparib functions by inhibiting PARP enzymes, which are critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[2] In cancer cells with defects in other DNA repair mechanisms, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to a synthetic lethality.

When PARP is inhibited, unrepaired SSBs accumulate and are converted into more lethal double-strand breaks (DSBs) during DNA replication.[10][11] In healthy cells, these DSBs can be repaired by the HR pathway. However, in BRCA-deficient cancer cells, the HR pathway is compromised. The accumulation of unrepaired DSBs leads to genomic instability and ultimately, cell death.[11] Niraparib also "traps" the PARP enzyme on the DNA at the site of damage, further disrupting DNA repair and contributing to its cytotoxic effect.[2]

The diagram below illustrates the PARP inhibition pathway in cancer cells.

Caption: PARP inhibition pathway and the mechanism of Niraparib.

This guide provides a foundational understanding of (S)-4-Boc-piperazine-2-carboxylic acid for professionals in the field of drug discovery and development. Its utility as a chiral building block, particularly in the synthesis of targeted therapies like Niraparib, underscores its importance in modern medicinal chemistry.

References

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]

- 3. 4-Boc-ピペラジン-2-カルボン酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Chiral synthesis and enzymatic resolution of (S)-(-)piperazine-2-carboxylic acid using enzyme alcalase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. experts.umn.edu [experts.umn.edu]

- 7. N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid | 126937-41-5 | Benchchem [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 10. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 11. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of N-Boc-piperazine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of N-Boc-piperazine-2-carboxylic acid, a key building block in modern medicinal chemistry. This document details its characteristics, experimental protocols for its use and analysis, and its role in the synthesis of complex pharmaceutical agents.

Core Physical and Chemical Properties

N-Boc-piperazine-2-carboxylic acid, systematically named 4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid, is a heterocyclic compound valued for its bifunctional nature. The presence of a Boc-protected amine at the N4 position and a carboxylic acid at the C2 position allows for sequential and controlled chemical modifications, making it a versatile scaffold in drug discovery. It is primarily available as a racemic mixture or as individual enantiomers, with the (R)- and (S)-isomers often exhibiting distinct biological activities in the final drug molecule.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of N-Boc-piperazine-2-carboxylic acid and its common derivatives. It is important to note that properties can vary slightly based on the specific isomer and any substitutions.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈N₂O₄ | [][2] |

| Molecular Weight | 230.26 g/mol | [][2] |

| Appearance | White to off-white powder or crystals | [3] |

| Melting Point | 231-239 °C | [][3] |

| Boiling Point (Predicted) | 371.8 ± 37.0 °C at 760 mmHg | [][4] |

| Density (Predicted) | 1.193 g/cm³ | [] |

| pKa (Predicted) | 2.20 ± 0.20 | [4] |

| LogP (Computed) | -2.2 | [2] |

Table 1: Physical and Chemical Properties of (R)-4-N-Boc-piperazine-2-carboxylic acid (CAS: 192330-11-3).

| Solvent | Solubility | Reference |

| Water | Low to insoluble | [5][6] |

| Dichloromethane (DCM) | Soluble | [5][6] |

| Dimethylformamide (DMF) | Soluble | [5][6] |

| Tetrahydrofuran (THF) | Soluble | [6] |

| Methanol | Soluble | [7] |

Table 2: General Solubility Profile of N-Boc-piperazine-2-carboxylic acid derivatives.

Chemical Reactivity and Stability

N-Boc-piperazine-2-carboxylic acid serves as a robust intermediate in multi-step syntheses. The tert-butoxycarbonyl (Boc) protecting group is stable under basic and nucleophilic conditions, allowing for reactions at the carboxylic acid moiety without affecting the piperazine nitrogen.[5] The primary reactive sites are the carboxylic acid group, which readily participates in amide bond formation, and the Boc-protected amine, which can be deprotected under acidic conditions to allow for further functionalization.

The compound should be stored in a dark place under an inert atmosphere at room temperature to ensure its stability.[4]

Experimental Protocols

The following sections provide detailed methodologies for key reactions and analytical procedures involving N-Boc-piperazine-2-carboxylic acid.

Amide Bond Formation (EDC/HOBt Coupling)

This protocol describes a standard procedure for coupling the carboxylic acid group of N-Boc-piperazine-2-carboxylic acid with a primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt). This method is widely used due to its efficiency and the water-solubility of the urea byproduct, which simplifies purification.[8]

Materials:

-

N-Boc-piperazine-2-carboxylic acid

-

Primary amine

-

EDC-HCl

-

HOBt

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous NaHCO₃ solution

-

Water

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

To a solution of N-Boc-piperazine-2-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC-HCl (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

-

Add the primary amine (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃, water, and brine.[8]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

N-Boc Deprotection (TFA Method)

This protocol outlines the removal of the acid-labile Boc group using Trifluoroacetic acid (TFA) in Dichloromethane (DCM), a standard and effective method.[9]

Materials:

-

N-Boc protected piperazine derivative

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve the N-Boc protected piperazine derivative (1.0 eq) in anhydrous DCM (at a concentration of approximately 0.1-0.2 M).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA (5-10 eq) to the stirred solution.[9]

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Once complete, remove the DCM and excess TFA under reduced pressure.

-

Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation. For a derivative, (R)-N-Boc-piperazine-2-carboxylic acid methyl ester, characteristic 1H NMR signals (in DMSO-d₆) include a singlet for the Boc group's tert-butyl protons around 1.40 ppm and a singlet for the methyl ester protons around 3.67 ppm.[10] The piperazine ring protons appear as a series of multiplets between 2.50 and 4.50 ppm.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire 1H and 13C spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters are typically sufficient.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this molecule. The expected [M+H]⁺ ion for N-Boc-piperazine-2-carboxylic acid is m/z 231.13. For its methyl ester, the [M+H]⁺ ion is observed at m/z 245.[10]

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Analysis: Infuse the solution directly into the ESI source. Acquire data in positive ion mode.

Applications in Drug Discovery and Development

N-Boc-piperazine-2-carboxylic acid is a privileged scaffold in medicinal chemistry. The piperazine ring is a common structural motif in many FDA-approved drugs, imparting favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[5][11] The defined stereochemistry at the C2 position is crucial for creating chiral drugs with specific interactions with biological targets.

This building block is extensively used in the synthesis of:

-

Protease inhibitors

-

Cannabinoid receptor modulators [5]

-

Anticancer agents [5]

-

Compounds targeting central nervous system (CNS) disorders [5]

Its utility lies in the ability to act as a constrained diamine surrogate, which can be elaborated into more complex molecular architectures. The orthogonal protection strategy (Boc on nitrogen, carboxylic acid at C2) is fundamental to its application in multi-step synthetic campaigns.[5]

References

- 2. (2R)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | C10H18N2O4 | CID 6558430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Boc-piperazine-2-carboxylic acid 96 128019-59-0 [sigmaaldrich.com]

- 4. 4-Boc-piperazine-2-carboxylic acid - Protheragen [protheragen.ai]

- 5. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]

- 6. 1,4-Bis-Boc-piperazine-2-carboxylic acid-Qiyan [nxydchem.com]

- 7. innospk.com [innospk.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Page loading... [guidechem.com]

- 11. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 4-(Tert-butoxycarbonyl)piperazine-2-carboxylic Acid: A Technical Guide

For Immediate Release

Predicted Solubility Profile

Based on the physicochemical properties of similar Boc-protected piperazine derivatives and carboxylic acids, a qualitative solubility profile for 4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid can be predicted. The presence of the polar carboxylic acid and piperazine functional groups is contrasted by the bulky, nonpolar tert-butoxycarbonyl (Boc) group. This duality suggests a nuanced solubility behavior.

For instance, the related compound 1-Benzyl-4-Boc-piperazine-2-carboxylic acid exhibits low solubility in water but higher solubility in organic solvents such as dichloromethane and dimethylformamide. Similarly, 1,4-Bis-Boc-piperazine-2-carboxylic acid is reported to be freely soluble in dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF), while being insoluble in water.

Therefore, it is anticipated that this compound will demonstrate poor solubility in aqueous and nonpolar organic solvents, and good solubility in polar aprotic organic solvents.

A summary of the expected qualitative solubility is presented in the table below:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, Buffers (e.g., PBS) | Low / Insoluble | The hydrophobic nature of the Boc group is expected to dominate, limiting interaction with the highly polar water molecules. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The carboxylic acid and piperazine moieties may allow for some hydrogen bonding, but the steric hindrance of the Boc group could limit solubility. |

| Polar Aprotic | DCM, THF, DMF, DMSO | Soluble | These solvents can effectively solvate the entire molecule, including both the polar and nonpolar regions, without the steric constraints of hydrogen bonding. |

| Nonpolar | Hexanes, Toluene | Low / Insoluble | The overall polarity of the molecule, due to the carboxylic acid and piperazine ring, is too high for significant solubility in nonpolar solvents. |

Experimental Determination of Solubility: A Detailed Protocol

To obtain precise, quantitative solubility data, a thermodynamic solubility assay is recommended. This method determines the equilibrium solubility of a compound, which is a critical parameter for many applications in drug development. The following is a generalized "shake-flask" protocol that can be adapted for this compound.

Objective:

To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvent(s) of interest

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or Methanol) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.

-

-

Sample Preparation (Saturated Solution):

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the test solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. The time required may need to be determined empirically.

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved particles. Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully collected.

-

-

Quantification:

-

Analyze the standard solutions using the chosen analytical method (e.g., HPLC) to generate a calibration curve (e.g., peak area vs. concentration).

-

Analyze the filtered supernatant from the sample under the same analytical conditions.

-

Determine the concentration of this compound in the supernatant by interpolating its response from the calibration curve. This concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, µg/mL, or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the thermodynamic solubility determination protocol.

This technical guide provides a foundational understanding of the solubility of this compound. By leveraging the predicted solubility profile and the detailed experimental protocol, researchers can confidently and effectively incorporate this important chemical building block into their research and development endeavors.

Spectroscopic Profile of 4-Boc-piperazine-2-carboxylic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Boc-piperazine-2-carboxylic acid (tert-butyl 4-(carboxymethyl)piperazine-1-carboxylate), a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering a centralized resource for its characterization.

Summary of Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data of (R)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid methyl ester

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.75 | s | 3H | OCH₃ |

| 3.72 | dd | 1H | H-3a |

| 3.69 | dd | 1H | H-3b |

| 3.46 | m | 1H | H-2 |

| 3.08 | m | 1H | H-6a |

| 3.04 | dd | 1H | H-5a |

| 3.01 | dd | 1H | H-5b |

| 2.75 | m | 1H | H-6b |

| 2.15 | s | 1H | NH |

| 1.47 | s | 9H | C(CH₃)₃ |

Table 2: ¹³C NMR Spectroscopic Data of (R)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid methyl ester

| Chemical Shift (δ) ppm | Assignment |

| 187.4 | C=O (ester) |

| 154.6 | C=O (carbamate) |

| 80.0 | C (CH₃)₃ |

| 56.8 | C-2 |

| 52.2 | OCH₃ |

| 51.5 | C-5 |

| 44.2 | C-3 |

| 43.2 | C-6 |

| 28.4 | C(C H₃)₃ |

Table 3: IR Spectroscopic Data (Characteristic Absorptions for Carboxylic Acids)

While a specific spectrum for 4-Boc-piperazine-2-carboxylic acid is not provided, the expected characteristic absorption bands for a carboxylic acid are listed below.

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 3300-2500 | Strong, Broad | O-H stretch |

| 1760-1690 | Strong | C=O stretch |

| 1320-1210 | Medium | C-O stretch |

| 1440-1395 & 950-910 | Medium | O-H bend |

Table 4: Mass Spectrometry Data of (2R)-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester

| m/z | Ion |

| 245 | [M+H]⁺ |

Experimental Protocols

Detailed experimental methodologies are crucial for the reproduction and verification of spectroscopic data. The following sections outline the protocols for NMR, IR, and MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra for (R)-4-tert-butyloxypiperazine-2-carboxylic acid methyl ester were recorded on a Bruker Avance 500 MHz spectrometer.

-

Sample Preparation: The sample was dissolved in deuterated chloroform (CDCl₃).

-

¹H NMR: Spectra were recorded at 500.13 MHz at 25 °C.

-

¹³C NMR: Spectra were recorded at 500.13 MHz at 25 °C.

Infrared (IR) Spectroscopy

A general procedure for obtaining an IR spectrum of a solid sample, such as 4-Boc-piperazine-2-carboxylic acid, is as follows:

-

Sample Preparation (KBr Pellet Method):

-

A small amount of the solid sample is ground with potassium bromide (KBr) powder in an agate mortar and pestle.

-

The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

-

-

Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

Mass Spectrometry (MS)

The mass spectrum for 2-methyl(2R)-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester was obtained, showing a peak for the protonated molecule [M+H]⁺ at m/z 245. A general protocol for Electrospray Ionization (ESI) Mass Spectrometry is provided below.

-

Sample Preparation:

-

The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

The solution is then infused into the ESI source of the mass spectrometer.

-

-

Analysis:

-

Ionization Mode: Positive ion mode is typically used for piperazine derivatives to observe protonated molecules ([M+H]⁺).

-

Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate and detect the ions.

-

Logical Workflow for Spectroscopic Analysis

The process of obtaining and interpreting spectroscopic data for a compound like 4-Boc-piperazine-2-carboxylic acid follows a logical progression. This can be visualized as follows:

This workflow illustrates the sequential steps from the initial synthesis of the compound to its purification, followed by parallel spectroscopic analyses (NMR, IR, and MS). The data from these techniques are then integrated to validate the chemical structure and assess the purity of the synthesized compound.

The Strategic Role of the Boc Protecting Group in Piperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds. Its symmetrical nature, with two secondary amine groups, presents a significant synthetic challenge: achieving selective functionalization at one nitrogen atom while the other remains available for subsequent reactions. This guide provides an in-depth technical overview of the tert-butyloxycarbonyl (Boc) protecting group, a cornerstone of modern organic synthesis, and its critical role in unlocking the potential of piperazine derivatives in drug discovery and development. We will explore its properties, synthesis, reactivity, and deprotection, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Core Chemical and Physical Properties of 1-Boc-Piperazine

1-Boc-piperazine is a stable, white to yellowish crystalline solid that serves as a fundamental building block in multi-step syntheses.[1][2] The primary function of the Boc group is to decrease the nucleophilicity of one of the piperazine nitrogens, thereby allowing for selective chemical transformations on the unprotected secondary amine.[1] This carbamate is stable under a wide range of non-acidic reaction conditions but can be readily removed under mild acidic treatment, a key feature of its utility.[3][4]

Table 1: Physical and Chemical Properties of 1-Boc-Piperazine

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₈N₂O₂ | [2][5] |

| Molecular Weight | 186.25 g/mol | [2][5] |

| Appearance | White to off-white crystalline powder/waxy solid | [2][5] |

| Melting Point | 43–49 °C | [2][5] |

| Boiling Point | 258 °C at 760 mmHg | [2][6] |

| Density | 1.03 g/cm³ | [2][6] |

| Solubility | Soluble in common organic solvents (DCM, ethanol, ethyl acetate, methanol) | [5][7] |

| Storage Conditions | Refrigerated, dry, and well-sealed container | [2] |

Synthesis of Mono-Boc-Protected Piperazine: Strategies and Outcomes

The primary challenge in preparing 1-Boc-piperazine is achieving selective mono-protection over the undesired di-protection due to the similar reactivity of the two nitrogen atoms.[1] Several methods have been developed to address this, with significant variations in efficiency, cost, and scalability.

Table 2: Comparison of Synthetic Methods for 1-Boc-Piperazine

| Method | Starting Material(s) | Key Reagent(s) | Typical Yield | Typical Purity | Advantages | Disadvantages | Reference(s) |

| Direct Acylation | Anhydrous Piperazine | Di-tert-butyl dicarbonate (Boc₂O) | Low to Moderate | Variable | Simple one-step reaction. | Formation of di-substituted byproduct; requires extensive purification.[8][9] | [8][9] |

| Salt Formation & Acylation | Piperazine | Acetic Acid, Boc₂O | Moderate | Good | Improved selectivity for mono-protection.[3] | Relies on costly anhydrous piperazine; uses toluene which has health risks.[10] | [3][8][9] |

| Industrial Method | Diethanolamine | Thionyl Chloride, Boc₂O, Ammonia | > 93.5% | > 99% | High yield and purity; cost-effective; avoids hazardous solvents; highly scalable.[3][8][9] | More steps involved.[3] | [3][8][9] |

The industrial method starting from diethanolamine represents a significant advancement, making 1-Boc-piperazine more accessible for large-scale applications.[3][8][9]

Caption: Industrial synthesis workflow for 1-Boc-piperazine.

Reactivity and Key Transformations

The free secondary amine of 1-Boc-piperazine is a versatile nucleophile, making it a valuable building block for a wide range of coupling reactions essential in drug development.[1]

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction with aryl halides is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of N-arylpiperazine derivatives.[2][7]

-

Reductive Amination: The reaction with aldehydes or ketones in the presence of a reducing agent forms N-alkylpiperazine derivatives.[8]

-

Amidation: Coupling with carboxylic acids or their activated derivatives (e.g., acyl chlorides) yields piperazinyl amides.[8][10]

-

PROTAC Synthesis: Boc-piperazine is frequently used to introduce the piperazine moiety as a linker in Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce protein degradation.[4][11] The piperazine ring in these linkers can improve solubility and provide conformational rigidity.[4]

Caption: Key transformations involving 1-Boc-piperazine.

Deprotection of the Boc Group

The facile removal of the Boc group under acidic conditions is one of its most significant advantages.[3] The choice of acid and solvent can be tailored to the substrate's sensitivity and the desired final salt form.

Table 3: Common Conditions for N-Boc Deprotection

| Reagent(s) | Solvent(s) | Temperature | Typical Time | Notes | Reference(s) |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | 1-4 hours | Highly effective and common; product isolated as TFA salt.[1][12][13] | [1][12][13] |

| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Ethyl Acetate | Room Temperature | 1-3 hours | Forms a hydrochloride salt, which can be easier to isolate as a solid.[12][14] | [12][14] |

Troubleshooting Deprotection Reactions

| Issue | Possible Cause | Recommended Solution | Reference(s) |

| Incomplete Reaction | Insufficient acid, time, or temperature; poor solubility. | Increase equivalents of acid; prolong reaction time or moderately increase temperature; try a different solvent system. | [12] |

| Low Yield | Side reactions due to harsh conditions; product loss during work-up. | Lower the reaction temperature; ensure complete extraction and basification during work-up. | [12] |

| Purification Difficulties | Product is an oil; co-elution with byproducts. | Consider converting the free base to a different, more crystalline salt; optimize chromatography conditions. | [12] |

Experimental Protocols

Protocol 1: Synthesis of 1-Boc-Piperazine from Piperazine (Salt Formation Method) [3]

-

Reaction Setup: In a reaction vessel, dissolve piperazine in a suitable solvent such as methanol.[3]

-

Salt Formation: To improve selectivity, add an acid like acetic acid to form the piperazine salt.[3]

-

Boc Protection: Cool the solution to 0°C. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.[3]

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours, monitoring progress by TLC or LC-MS.

-

Work-up: Upon completion, concentrate the reaction mixture. Perform an aqueous work-up, typically involving extraction with an organic solvent and washing to remove impurities and unreacted starting materials.

-

Purification: Purify the crude product by chromatography if necessary.

Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) [12][13]

-

Materials: N-Boc protected piperazine derivative, anhydrous Dichloromethane (DCM), Trifluoroacetic acid (TFA), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous sodium sulfate (Na₂SO₄).[12]

-

Reaction Setup: Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous DCM (approx. 0.1-0.2 M).[12] Cool the solution to 0°C in an ice bath.

-

TFA Addition: Slowly add TFA (e.g., to a final concentration of 20-50%) to the stirred solution.[1][13]

-

Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring completion by TLC or LC-MS.[12][13]

-

Work-up: Remove the solvent and excess TFA under reduced pressure.[12]

-

Basification: Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[12]

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[12]

-

Isolation: Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine.[12]

Protocol 3: N-Boc Deprotection using HCl in Dioxane [12]

-

Materials: N-Boc protected piperazine derivative, 4M HCl in dioxane, methanol or dioxane (as solvent), diethyl ether.

-

Reaction Setup: Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of methanol or dioxane.

-

HCl Addition: Add 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.[12]

-

Reaction: Stir for 1-3 hours. Often, the hydrochloride salt of the deprotected piperazine will precipitate.[12]

-

Isolation: Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated by adding diethyl ether and collected by filtration.[12]

Applications in Drug Development & PROTACs

The use of Boc-piperazine as an intermediate is widespread in the synthesis of pharmaceuticals. Its strategic incorporation allows for the construction of complex molecules with diverse biological activities.[8] For example, it is integral in synthesizing compounds with dual affinities for D2 and 5-HT1A receptors, which are potential candidates for treating psychiatric disorders.[8][10]

A particularly prominent application is in the development of PROTACs. Here, the Boc-piperazine derivative serves as a versatile handle to introduce a piperazine-containing linker that connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[11] This linker is not merely a spacer; its composition and conformation are critical for the efficacy of the resulting PROTAC degrader.

Caption: General workflow for PROTAC synthesis.

Conclusion

The tert-butyloxycarbonyl protecting group is an indispensable tool in the synthetic chemist's arsenal, particularly for the manipulation of piperazine derivatives. Its stability, reliability, and conditions for facile removal provide a robust strategy for the selective functionalization of the piperazine scaffold. A thorough understanding of the synthesis of 1-Boc-piperazine, its reactivity, and the nuances of its deprotection is crucial for its effective application. From fundamental building blocks to the sophisticated linkers in next-generation therapeutics like PROTACs, the Boc group enables the precise construction of complex molecular architectures, continuing to drive innovation in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. innospk.com [innospk.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. petalheadexim.com [petalheadexim.com]

- 6. lifechempharma.com [lifechempharma.com]

- 7. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]

- 8. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 9. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. jgtps.com [jgtps.com]

Chiral Piperazine-2-Carboxylic Acid Building Blocks: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Chiral piperazine-2-carboxylic acid and its derivatives are privileged scaffolds in medicinal chemistry, serving as crucial building blocks in the synthesis of a diverse range of therapeutic agents. Their rigid, chiral structure allows for the precise spatial orientation of pharmacophoric groups, leading to enhanced target affinity and selectivity. This technical guide provides an in-depth overview of the synthesis, key experimental protocols, and applications of these versatile building blocks, with a focus on their role in the development of novel therapeutics.

Synthesis of Chiral Piperazine-2-Carboxylic Acids

The enantioselective synthesis of piperazine-2-carboxylic acid is paramount to its utility in drug discovery. Several methodologies have been developed to obtain the desired enantiomer in high purity, primarily revolving around enzymatic resolution and asymmetric hydrogenation.

Enzymatic Resolution

Enzymatic resolution offers a highly selective and environmentally benign approach to separate enantiomers. This method typically involves the use of lipases or proteases to selectively hydrolyze an ester or amide derivative of the racemic piperazine-2-carboxylic acid, yielding the desired enantiomerically enriched acid or the unreacted ester/amide.

A common strategy involves the kinetic resolution of a protected racemic piperazine-2-carboxylic acid methyl ester. For instance, (S)-piperazine-2-carboxylic acid can be synthesized with high enantiomeric purity through the kinetic resolution of methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate using the enzyme alcalase.[1][2][3][4] Another approach utilizes an aminopeptidase from Aspergillus oryzae for the chiral resolution of racemic piperazine-2-carboxamide to produce enantiopure (S)-piperazine-2-carboxylic acid.[5][6]

Asymmetric Hydrogenation

Asymmetric hydrogenation of a prochiral pyrazine-2-carboxylic acid derivative is another powerful method for the direct synthesis of enantiomerically enriched piperazine-2-carboxylic acids. This approach often employs chiral rhodium or palladium catalysts.[7][8] For example, optically active piperazine-2-carboxylic acid derivatives can be prepared by the asymmetric hydrogenation of the corresponding pyrazinecarboxylic acid derivatives, catalyzed by optically active rhodium complexes.[7][8] Palladium-catalyzed asymmetric hydrogenation of pyrazines with a tautomeric hydroxyl group has also been developed to provide access to chiral disubstituted piperazin-2-ones, which can be subsequently converted to chiral piperazines.[9][10][11]

Quantitative Data on Synthesis

The following tables summarize key quantitative data from representative synthetic methods for chiral piperazine-2-carboxylic acid and its derivatives.

Table 1: Enzymatic Resolution of Piperazine-2-Carboxylic Acid Derivatives

| Substrate | Enzyme | Product | Conversion (%) | Enantiomeric Excess (ee%) | Reference |

| rac-piperazine-2-carboxamide | Aminopeptidase (A. oryzae) | (S)-piperazine-2-carboxylic acid | >98 | >98 | [12] |

| Methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate | Alcalase | (S)-piperazine-2-carboxylic acid | - | - | [1][2] |

| rac-piperazine-2-carboxamide | Whole cells (K. terrigena) | (S)-piperazine-2-carboxylic acid | - | - | [12] |

Table 2: Asymmetric Hydrogenation for the Synthesis of Chiral Piperazine Derivatives

| Substrate | Catalyst/Ligand | Product | Conversion (%) | Enantiomeric Excess (ee%) | Reference |

| Tert-butyl pyrazinecarboxylate | [Rh(cod)Cl]₂ / (R)-(di-tert-butylphosphino)ethyl!-(S)-(diphenylphosphino)ferrocene | Tert-butyl (S)-piperazine-2-carboxylate | 67 | 77.6 | [7][8] |

| 3,5-disubstituted pyrazin-2-ols | Pd(TFA)₂ / (S)-Segphos | Chiral 3,5-disubstituted piperazin-2-ones | up to 99 | up to 90 | [9][10] |

| 2-substituted pyrazines (activated) | [Ir(cod)Cl]₂ / (S,S)-f-Binaphane | Chiral 2-substituted piperazines | - | up to 96 | [13] |

Experimental Protocols

Enzymatic Resolution of rac-Piperazine-2-carboxamide

This protocol is a general representation based on the kinetic resolution using an aminopeptidase.

Materials:

-

rac-piperazine-2-carboxamide

-

2N HCl

-

Water

-

Buffer solution (e.g., Tris-HCl, pH 9)

-

Lyophilized enzyme powder

-

ZnCl₂ solution (1 M)

Procedure:

-

Prepare a solution of rac-piperazine-2-carboxamide in water, adjusting the pH to approximately 7.8 with 2N HCl.[12]

-

To this solution, add the aminopeptidase enzyme preparation and a catalytic amount of ZnCl₂ solution.[12]

-

Incubate the reaction mixture at room temperature with shaking for 48 hours.[12]

-

Monitor the reaction progress by a suitable analytical method (e.g., HPLC) to determine the conversion to (S)-piperazine-2-carboxylic acid and the enantiomeric excess.

-

Upon completion, the desired (S)-piperazine-2-carboxylic acid can be isolated and purified using standard techniques such as ion-exchange chromatography.

Asymmetric Hydrogenation of a Pyrazinecarboxylate

This protocol outlines a general procedure for the rhodium-catalyzed asymmetric hydrogenation of a pyrazinecarboxylate derivative.

Materials:

-

[Rh(cod)Cl]₂ (di-μ-chloro-bis(1,5-cyclooctadiene)dirhodium(I))[7][8]

-

Chiral phosphine ligand (e.g., 1-[(R)-(di-tert-butylphosphino)ethyl]-2(S)-(diphenylphosphino)ferrocene)[7][8]

-

Methanol

-

Hydrogen gas

Procedure:

-

In a high-pressure autoclave, dissolve the tert-butyl pyrazinecarboxylate, [Rh(cod)Cl]₂, and the chiral phosphine ligand in methanol under an inert atmosphere.[7][8]

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 bar).[7][8]

-

Heat the reaction mixture to the specified temperature (e.g., 70 °C) and stir for the required duration (e.g., 20 hours).[7][8]

-

After cooling and depressurization, the conversion can be determined by NMR spectroscopy.

-

The crude product, tert-butyl (S)-piperazine-2-carboxylate, can be purified by standard methods.

-

The enantiomeric excess (ee) can be determined after hydrolysis of the ester to the corresponding carboxylic acid.[7][8]

Applications in Drug Discovery and Signaling Pathways

Chiral piperazine-2-carboxylic acid derivatives are integral to the development of drugs targeting a variety of diseases. Their incorporation into drug candidates often leads to improved potency and reduced off-target effects.[14][15]

Inhibition of Soluble Epoxide Hydrolase (sEH) for Anti-inflammatory Agents

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory epoxy-fatty acids (EpFAs) into less active or pro-inflammatory diols.[1][16] Inhibition of sEH increases the levels of beneficial EpFAs, making it a promising therapeutic strategy for inflammatory disorders.[17] Piperazine-2-carboxamide derivatives have been explored as potent sEH inhibitors.[17]

Caption: Soluble Epoxide Hydrolase (sEH) Inhibition Pathway.

Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) in Alzheimer's Disease

In Alzheimer's disease, the decline in the neurotransmitter acetylcholine (ACh) is a key feature. Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze ACh.[18][19] Inhibiting these enzymes increases the levels of ACh in the synaptic cleft, which can help to alleviate cognitive symptoms.[7][18][19][20][21] Dual inhibition of both AChE and BChE is considered a promising therapeutic strategy.[19]

References

- 1. Targeting the soluble epoxide hydrolase pathway as a novel therapeutic approach for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chiral synthesis and enzymatic resolution of (S)-(-)piperazine-2-carboxylic acid using enzyme alcalase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. biosynth.com [biosynth.com]

- 7. academic.oup.com [academic.oup.com]

- 8. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 10. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. CN115461333A - Process for the preparation of chiral piperazine-2-carboxylic acid - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

- 16. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 17. acgpubs.org [acgpubs.org]

- 18. Status of Acetylcholinesterase and Butyrylcholinesterase in Alzheimer’s Disease and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dual inhibition of acetylcholinesterase and butyrylcholinesterase enzymes by allicin - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Selective acetyl- and butyrylcholinesterase inhibitors reduce amyloid-β ex vivo activation of peripheral chemo-cytokines from Alzheimer’s disease subjects: exploring the cholinergic anti-inflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Piperazine-2-Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its inherent structural features, including the presence of two nitrogen atoms, allow for extensive chemical modifications, leading to derivatives with a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the biological activities of piperazine-2-carboxylic acid derivatives, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Anticancer Activity

Derivatives of piperazine-2-carboxylic acid have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a range of human cancer cell lines.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected piperazine and piperazine-2-carboxylic acid derivatives.

| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | GI₅₀ | 1.00 | [1] |

| Vindoline-piperazine conjugate 25 | HOP-92 (Lung) | GI₅₀ | 1.35 | [1] |